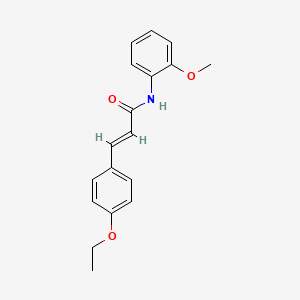

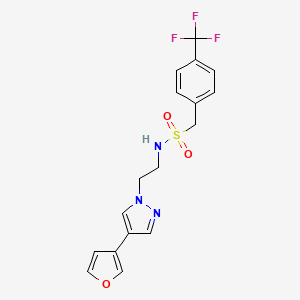

![molecular formula C11H7ClO4 B2974199 8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 484000-52-4](/img/structure/B2974199.png)

8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one” seems to be a type of chromenone . Chromanones are heterobicyclic compounds that act as building blocks in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . They exhibit significant variations in biological activities .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, 6-amino-8-aryl-7-cyano-8H-[1,3]dioxolo[4,5-g]chromene, has been synthesized via a one-pot reaction involving the condensation of 3,4-(methylenedioxy)phenol, aromatic aldehydes, and malononitrile using a catalytic amount of basic alumina in water .

Scientific Research Applications

Synthesis Advancements

A key focus in the scientific research of 8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one derivatives involves advancements in their synthesis. For instance, the use of CeCl3·7H2O as a catalyst has been highlighted for its efficiency in synthesizing 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones, offering advantages such as high yields, simplicity, and an environmentally friendly process (Wu, Li, & Yan, 2011). Similarly, Ag/CdS nanocomposite has been utilized as a recyclable and non-toxic catalyst for synthesizing novel 8-aryl-8H-[1,3]dioxolo[4,5-g]chromene-6-carboxylic acids, indicating an environmentally benign approach with high product yields (Abdolmohammadi, Nasrabadi, Seif, & Fard, 2018).

Biological Activity and Potential Applications

Chromenes and their derivatives have been investigated for various biological properties, including cytotoxicity against cancer cells. Research demonstrates the synthesis and evaluation of [1,3]dioxolo[4,5-g]chromen-8-one derivatives for their cytotoxic activities against breast cancer cell lines, with some compounds showing significant activity (Alipour et al., 2014). This indicates the potential of these compounds in developing anticancer therapies. Additionally, a new compound isolated from Chinese eaglewood, related to the chromene family, has shown cytotoxicity against human gastric cancer cells (Liu et al., 2008).

Environmental and Health Concerns

While chromenes have potential applications in therapeutics, there are also studies addressing environmental and health concerns related to related compounds. For example, chlorinated polyfluoroalkylether sulfonates, which have structures similar to chromenes, have been studied for their binding potency and activity to thyroid hormone transport proteins and nuclear receptors, indicating possible thyroid hormone disruption effects (Xin et al., 2018).

properties

IUPAC Name |

8-(chloromethyl)-[1,3]dioxolo[4,5-g]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO4/c12-4-6-1-11(13)16-8-3-10-9(2-7(6)8)14-5-15-10/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKWIQFDJAQEBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2974119.png)

![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2974125.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974126.png)

![(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2974129.png)

![2-[4-(Trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B2974130.png)

![6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2974132.png)

![1-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B2974133.png)

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2974139.png)